molecular formula C22H20N4O3 B2549646 N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-68-3

N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2549646
M. Wt: 388.427
InChI Key: RHSCOZKAXUDDDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves multi-step processes. In one study, a compound with a similar structure, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . This synthesis was part of a process to create a radiolabeled compound for imaging 5-HT2A receptors, although the resulting compound did not show the desired tracer retention for effective PET imaging .

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a 4-methoxyphenyl group and a 1,2,4-oxadiazole moiety, which is a common feature in the synthesis of various acetamide derivatives with potential biological activities. The structural analysis is typically performed using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis to confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, the introduction of the 1,2,4-oxadiazole ring is a key step in the synthesis of novel acetamide derivatives with potential anticancer properties . The reactivity of these compounds can be further explored to understand their interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the methoxy and oxadiazole groups can affect properties such as solubility, stability, and the ability to cross biological barriers like the blood-brain barrier (BBB). For example, the compound [11C]AC90179 was able to penetrate the BBB, although it did not exhibit the necessary retention for imaging purposes . The physical and chemical properties are crucial for determining the suitability of these compounds for in vivo applications, such as imaging or as anticancer agents.

Anticancer Properties Analysis

The anticancer properties of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been evaluated in vitro. These compounds were tested against PANC-1, HepG2, and MCF7 cell lines, with some compounds showing high cytotoxicity. For instance, one compound exhibited IC50 values of 4.6μM and 2.2μM against PANC-1 and HepG2 cell lines, respectively, indicating a strong potential for anticancer activity . These findings suggest that the molecular framework of N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide and its derivatives could be promising for the development of new anticancer drugs.

Scientific Research Applications

Computational and Pharmacological Potential

Research has highlighted the computational and pharmacological evaluation of derivatives similar to the compound , exploring their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, derivatives including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide have been investigated for their binding and inhibitory effects across various assays, showing potential in tumor inhibition and as anti-inflammatory agents (Faheem, 2018).

Anticancer Activity

Another study focused on the design, synthesis, and in vitro cytotoxic activity of certain derivatives, testing them against 60 cancer cell lines. Some compounds demonstrated appreciable cancer cell growth inhibition, highlighting the potential of these compounds in anticancer therapy (Al-Sanea et al., 2020).

Antimicrobial and Antiproliferative Activity

Further research into the design and synthesis of new derivatives has shown promising chemotherapeutic agents with significant antimicrobial activity against various bacteria and fungi, as well as antiproliferative activity against human tumor cell lines. Such compounds exhibit potential in developing new treatments for microbial infections and cancer (Kaya et al., 2017).

Catalytic Hydrogenation and Green Synthesis

The use of catalytic hydrogenation for green synthesis represents another area of application. For example, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of dyes, showcases the potential of such compounds in industrial processes (Zhang Qun-feng, 2008).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15-5-7-16(8-6-15)21-24-22(29-25-21)19-4-3-13-26(19)14-20(27)23-17-9-11-18(28-2)12-10-17/h3-13H,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSCOZKAXUDDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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